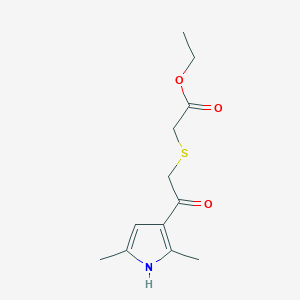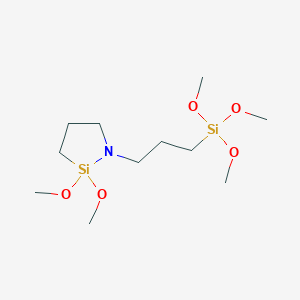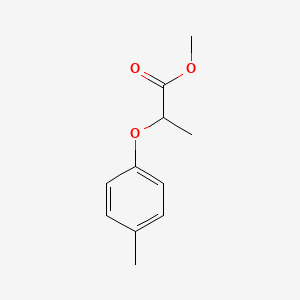
Methyl 2-(4-methylphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(p-tolyloxy)propanoate is an organic compound with the molecular formula C11H14O3. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(p-tolyloxy)propanoate can be synthesized through the esterification of 2-(p-tolyloxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation .
Industrial Production Methods: In an industrial setting, the production of methyl 2-(p-tolyloxy)propanoate may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production at a larger scale .
Types of Reactions:
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-(p-tolyloxy)propanoic acid and methanol.
Reduction: 2-(p-tolyloxy)propanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
Methyl 2-(p-tolyloxy)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(p-tolyloxy)propanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. In hydrolysis, the ester bond is cleaved by water, facilitated by an acid or base catalyst. In reduction, the ester group is converted to an alcohol by the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
- Methyl 2-(p-tolyloxy)benzonitrile
- Methyl 3-(5-oxo-2-pyrrolidinyl)propanoate
- 2-(p-Tolyloxy)phenol
Comparison: Methyl 2-(p-tolyloxy)propanoate is unique due to its specific ester linkage and the presence of a p-tolyloxy group, which imparts distinct chemical reactivity and physical properties compared to other similar esters. Its applications in various fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2-(4-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-4-6-10(7-5-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3 |
Clé InChI |
PPNXNYGZKHPNGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


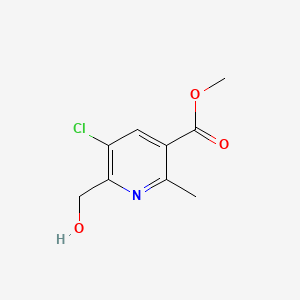
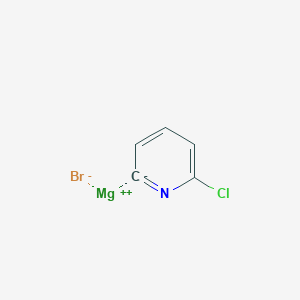
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)

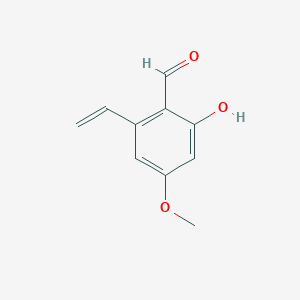
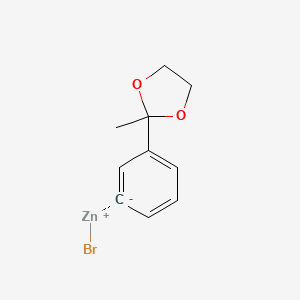
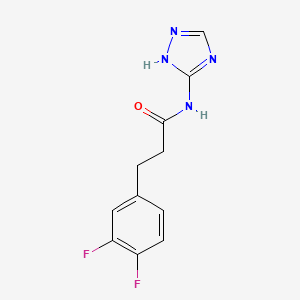
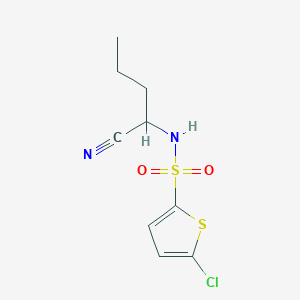
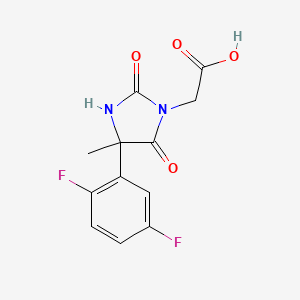

![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
